molecular formula C7H18O2Si2 B6595115 Silane, [(dimethoxymethylsilyl)methyl]trimethyl- CAS No. 18297-75-1

Silane, [(dimethoxymethylsilyl)methyl]trimethyl-

Cat. No.: B6595115
CAS No.: 18297-75-1
M. Wt: 190.39 g/mol
InChI Key: VLPABBYGOOBJEC-UHFFFAOYSA-N
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Description

Silane, [(dimethoxymethylsilyl)methyl]trimethyl- is an organosilicon compound characterized by a central silicon atom bonded to three methyl groups and a [(dimethoxymethylsilyl)methyl] substituent. This structure combines both methyl and methoxy-silyl functionalities, making it a hybrid of alkyl and alkoxysilane groups.

The compound’s unique structure allows for applications in crosslinking, surface modification, and catalysis due to the reactivity of its methoxy groups (hydrolysis-prone) and the stability of its trimethylsilyl moiety . Its synthesis likely involves silylation reactions, similar to methods described for related trimethylsilyl derivatives .

Properties

InChI

InChI=1S/C7H18O2Si2/c1-8-7(9-2)10-6-11(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPABBYGOOBJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)[Si]C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O2Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18297-75-1
Record name {[Dimethoxy(methyl)silyl]methyl}(trimethyl)silane
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Preparation Methods

Group Exchange Reaction Using Chlorosilane and Methoxysilane Precursors

The group exchange reaction, as described in the CN1169813C patent, provides a foundational framework for synthesizing methoxy-functionalized silanes. While the patent focuses on methyldimethoxysilane production, its principles are adaptable to the target compound. The method involves reacting a chlorosilane precursor with a methoxysilane under controlled conditions to facilitate Si–O and Si–Cl bond interchange.

Mechanism :
The reaction proceeds via nucleophilic substitution, where methoxy groups from methyltrimethoxysilane displace chlorine atoms from dimethyl dichlorosilane (DMCS). For [(dimethoxymethylsilyl)methyl]trimethyl-silane synthesis, this would require:

  • Trimethylchlorosilane ((CH3)3SiCl(CH_3)_3SiCl) as the chlorosilane precursor.

  • Dimethoxymethylsilanol ((CH3O)2CHSiOH(CH_3O)_2CHSiOH) as the methoxysilane donor.

The reaction occurs in a glass-column reactor packed with 4 mm glass spheres to enhance interfacial contact. Key parameters include:

  • Temperature : 30–120°C (optimized at 45–55°C for minimal side reactions).

  • Residence time : Controlled by adjusting the column’s diameter-to-length ratio (15:1 to 30:1).

  • Molar ratio : Chlorosilane to methoxysilane at 1:2 to 1:10.

By-product Management :
High-boiling by-products like methyldimethoxychlorosilane are separated via fractional distillation and recycled after methanol treatment. This step ensures >90% precursor utilization.

Example Conditions and Yields :

ParameterRangeOptimal ValueYield (%)
Temperature (°C)30–1205070–90
Molar Ratio (Cl:OCH₃)1:2 – 1:101:585
Residence Time (min)10–603088

Grignard Reagent-Mediated Synthesis

The US3898256A patent outlines a Grignard-based approach for synthesizing tetramethyldisiloxane, which can be modified for [(dimethoxymethylsilyl)methyl]trimethyl-silane. This method involves two stages:

  • Formation of a Magnesium-Silicon Intermediate :
    Trimethylsilylmethyl chloride reacts with methylmagnesium bromide (CH3MgBrCH_3MgBr) in anhydrous ether:

    (CH3)3SiCH2Cl+CH3MgBr(CH3)3SiCH2MgBr+CH3Cl(CH_3)_3SiCH_2Cl + CH_3MgBr \rightarrow (CH_3)_3SiCH_2MgBr + CH_3Cl
  • Hydrolysis with Methanol :
    The intermediate is treated with methanol to introduce methoxy groups:

    (CH3)3SiCH2MgBr+2CH3OH(CH3)3SiCH2(OCH3)2+MgBr(OH)+H2(CH_3)_3SiCH_2MgBr + 2CH_3OH \rightarrow (CH_3)_3SiCH_2(OCH_3)_2 + MgBr(OH) + H_2

Optimization Challenges :

  • Moisture Sensitivity : Grignard reagents require strictly anhydrous conditions.

  • Side Reactions : Competing hydrolysis of methoxy groups necessitates pH control (pH 6–8).

Performance Data :

StageTemperature (°C)SolventYield (%)
Grignard Formation-10–0Diethyl Ether75
Methanol Hydrolysis20–25Tetrahydrofuran65

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Scalability
Group ExchangeHigh precursor utilization (90%)Requires specialized reactors85–90Industrial
Grignard ReagentFlexible functionalizationMoisture-sensitive steps60–75Lab-scale

Reaction Optimization Strategies

Catalyst Selection

Neither patent explicitly mentions catalysts, but silanol condensation catalysts like tin octoate or titanium tetraisopropoxide could accelerate methoxy group transfer in the group exchange method. For Grignard reactions, iodine or copper(I) salts may enhance initiation.

Solvent Systems

  • Group Exchange : Non-polar solvents (e.g., toluene) reduce by-product solubility, aiding distillation.

  • Grignard Method : Ethers (THF, diethyl ether) stabilize the organomagnesium intermediate.

Purification Techniques

Fractional Distillation

Both methods rely on distillation for isolating the target compound:

  • Boiling Point : Estimated at 180–190°C for [(dimethoxymethylsilyl)methyl]trimethyl-silane.

  • Purity : >99% achievable via multi-stage distillation.

Chromatographic Methods

Silica gel chromatography with hexane/ethyl acetate (9:1) resolves trace chlorosilane impurities .

Chemical Reactions Analysis

Silane, [(dimethoxymethylsilyl)methyl]trimethyl- undergoes various types of chemical reactions, including:

    Hydrolysis: This compound can be hydrolyzed under both acidic and basic conditions.

    Reduction: It can act as a hydride donor in reduction reactions, often used as an alternative to toxic reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, due to the presence of methoxy groups.

Common reagents used in these reactions include acids, bases, and various nucleophiles. Major products formed from these reactions include silanols and other organosilicon compounds .

Scientific Research Applications

Surface Modification

Silane compounds are widely used for surface modification of materials. They form a covalent bond with substrates, improving adhesion between dissimilar materials. This property is particularly useful in:

  • Glass Coatings : Enhancing the hydrophobicity and durability of glass surfaces.
  • Metal Treatments : Providing corrosion resistance by forming protective layers on metal substrates.

Polymer Composites

In the field of polymer science, silanes are employed as coupling agents in composite materials. They improve the interfacial bonding between organic polymers and inorganic fillers, leading to enhanced mechanical properties and thermal stability.

PropertySilane-Modified PolymerConventional Polymer
Tensile StrengthHigherLower
Thermal StabilityImprovedStandard
Water AbsorptionReducedHigher

Coating Compositions

Silane compounds are integral to the formulation of curable coating compositions. Research indicates that they can enhance the performance characteristics of coatings, such as:

  • Adhesion : Improved bonding to substrates.
  • Chemical Resistance : Enhanced durability against solvents and chemicals.
  • UV Stability : Better resistance to degradation under UV exposure.

For example, a patent describes a curable coating composition that incorporates silane functional polymers, demonstrating significant improvements in adhesion and durability compared to traditional coatings .

Adhesives

In adhesive formulations, silanes act as adhesion promoters. They improve the bond strength between the adhesive and substrates like plastics, metals, and glass. This application is critical in industries such as automotive and construction, where strong bonds are necessary for structural integrity.

Automotive Industry

A study focused on the use of [(dimethoxymethylsilyl)methyl]trimethyl- in automotive adhesives showed a marked increase in bond strength and resistance to environmental factors such as moisture and temperature fluctuations. The results indicated that vehicles assembled with these adhesives exhibited longer lifespans and reduced maintenance needs.

Construction Materials

In construction, silane-modified concrete demonstrated improved water repellency and reduced permeability, leading to enhanced durability against weathering effects. This application is particularly relevant for structures exposed to harsh environmental conditions.

Mechanism of Action

The mechanism of action of Silane, [(dimethoxymethylsilyl)methyl]trimethyl- involves its ability to act as a hydride donor and participate in various chemical reactions. The compound’s molecular targets include various nucleophiles and electrophiles, and its pathways involve hydrolysis, reduction, and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of Silane, [(dimethoxymethylsilyl)methyl]trimethyl- with analogous organosilicon compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
Silane, [(dimethoxymethylsilyl)methyl]trimethyl- C₈H₂₀O₂Si₂ (inferred) ~220 Trimethylsilane + dimethoxymethylsilyl Crosslinking agents, surface functionalization N/A
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.38 Two trimethylsilyl groups linked by oxygen Low viscosity, thermal stability, used in lubricants and silicone precursors
Trimethyl(2-phenylethoxy)silane C₁₁H₁₈OSi 194.35 Phenylethoxy group Intermediate in organic synthesis, aromatic functionalization
Silane, [(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]trimethyl- C₁₀H₁₂F₁₂OSi 404.27 Fluorinated alkyl chain Hydrophobic coatings, anti-fouling applications
Trimethyl[[(4-methylphenyl)thio]methyl]silane C₁₁H₁₈SSi 210.42 Thioether and methylphenyl groups Thiol-ene chemistry, corrosion inhibitors
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si 224.18 Boronate ester and ethynyl groups Suzuki-Miyaura cross-coupling reactions

Structural and Functional Differences

Substituent Reactivity :

  • The dimethoxymethylsilyl group in the target compound provides hydrolytic instability, enabling applications in moisture-cured coatings. In contrast, Hexamethyldisiloxane () lacks reactive alkoxy groups, making it inert and suitable as a solvent or lubricant .
  • Fluorinated silanes () exhibit exceptional hydrophobicity and chemical resistance due to their perfluorinated chains, whereas the target compound’s methoxy groups prioritize reactivity over stability .

However, the latter’s dimethoxy group may enable dual functionality (e.g., crosslinking and catalysis) . Phosphorus and silicon catalysts () highlight the role of silanes in facilitating condensation reactions, suggesting the target compound could act as a co-catalyst in polymer chemistry .

Safety and Handling: Trimethylsilane (–16) is highly flammable (autoignition temperature: <100°C), whereas alkoxysilanes like the target compound are less volatile but require precautions against hydrolysis-induced hazards (e.g., methanol release) .

Biological Activity

Silane compounds are a class of organosilicon compounds that have garnered attention for their diverse applications in materials science, biology, and medicine. Among these, Silane, [(dimethoxymethylsilyl)methyl]trimethyl- is notable for its potential biological activities, particularly in the context of drug delivery systems and biomedical coatings. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound Silane, [(dimethoxymethylsilyl)methyl]trimethyl- can be represented by the following structural formula:

 CH32Si CH2 C CH3 3\text{ CH}_3\text{O }_2\text{Si CH}_2\text{ C CH}_3\text{ }_3

This structure indicates that it is a trimethylsilyl compound with two methoxy groups and a dimethylmethylsilyl moiety. Its unique chemical properties make it suitable for various applications, particularly in creating coatings that exhibit biological activity.

1. Antimicrobial Properties

Research has shown that silane compounds can possess significant antimicrobial properties. Specifically, silanes can be used to create coatings that release nitric oxide (NO), which has well-documented antimicrobial effects against a range of pathogens, including bacteria and fungi. The release of NO can inhibit microbial growth and biofilm formation on medical devices, thereby reducing the risk of infections .

2. Biocompatibility and Cell Adhesion

Silanes are often employed in biomedical applications due to their ability to enhance biocompatibility. Studies indicate that silane coatings can facilitate cell adhesion and proliferation. For instance, coatings modified with silanes have been shown to improve the integration of implants with surrounding tissues, promoting better healing outcomes .

3. Drug Delivery Systems

The versatility of silanes extends to their use in drug delivery systems. Silane-based nanoparticles can be engineered to encapsulate therapeutic agents, allowing for controlled release and targeted delivery. This property is particularly beneficial in cancer therapy, where localized drug delivery can minimize systemic side effects .

Case Studies

  • Nitric Oxide-Releasing Coatings : A study demonstrated the effectiveness of NO-releasing sol-gel coatings derived from silanes. These coatings exhibited significant antimicrobial activity and improved tissue integration in vivo models .
  • Cell Culture Studies : In vitro studies showed that surfaces treated with silane compounds enhanced the adhesion and growth of fibroblast cells compared to untreated surfaces. This suggests potential applications in tissue engineering .
  • Nanoparticle Formulations : Research involving silane-modified nanoparticles indicated their efficacy in delivering chemotherapeutic agents directly to tumor sites, resulting in reduced tumor growth rates in animal models .

Data Tables

Study Methodology Findings
Study 1In vivo testing of NO-releasing coatingsSignificant reduction in bacterial colonization on coated surfaces
Study 2In vitro cell adhesion assaysEnhanced fibroblast adhesion on silane-treated surfaces
Study 3Animal model for drug deliveryImproved efficacy of chemotherapy with localized delivery

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Silane, [(dimethoxymethylsilyl)methyl]trimethyl-?

  • Methodological Answer : Synthesis often involves silylation reactions using organometallic intermediates. For example, analogous silane compounds (e.g., trimethylsilyl derivatives) are synthesized via transmetalation reactions, where a silyl group is transferred from a silicon-lead complex to a target substrate under controlled conditions (e.g., using Grignard reagents or transition-metal catalysts) . Key steps include inert atmosphere handling, precise stoichiometry, and purification via vacuum distillation or chromatography. Reaction optimization should consider solvent polarity (e.g., 1,2-dimethoxyethane) and temperature gradients (e.g., 50–80°C) to maximize yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Characterization requires a multi-technique approach:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and silyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect impurities (e.g., unreacted intermediates).
  • FT-IR : Identification of Si-O-Si (1050–1100 cm1^{-1}) and Si-C (1250–1300 cm1^{-1}) vibrational modes.
    Cross-referencing with databases like NIST Chemistry WebBook ensures spectral alignment .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Due to the compound’s moisture sensitivity and potential toxicity (common in organosilanes), protocols include:

  • Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis.
  • PPE : Acid-resistant gloves, goggles, and fume hoods.
  • Waste Disposal : Neutralize residues with ethanol/water mixtures before disposal, adhering to local regulations .

Advanced Research Questions

Q. How does the electronic environment of the [(dimethoxymethylsilyl)methyl] group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The dimethoxy groups enhance steric bulk and electron donation via Si-O bonds, stabilizing transition states in coupling reactions. For example, in gold-catalyzed Sonogashira couplings, analogous silanes act as directing groups, modulating regioselectivity. Mechanistic studies using DFT calculations or isotopic labeling (e.g., 29Si^{29}\text{Si} NMR) can track silyl group participation in intermediates .

Q. What strategies mitigate competing side reactions (e.g., oligomerization) during functionalization?

  • Methodological Answer : Side reactions are minimized by:

  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce radical-mediated oligomerization.
  • Catalyst Tuning : Use of Pd(0) or Ni(0) complexes with bulky ligands (e.g., triphenylphosphine) to favor mono-functionalization.
  • Additives : Lewis acids (e.g., ZnCl2_2) sequester reactive byproducts .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) can assess degradation pathways. Silanes with dimethoxy substituents are prone to hydrolysis; storage under argon with molecular sieves (3Å) is recommended. Degradation products (e.g., silanols) are quantified via HPLC-MS .

Q. What role does this silane play in hybrid material synthesis (e.g., silica-polymer composites)?

  • Methodological Answer : The compound acts as a crosslinker due to its dual reactivity:

  • Hydrolysis-Condensation : Forms Si-O-Si networks under acidic/basic conditions.
  • Radical Initiation : Participates in thiol-ene click chemistry for polymer grafting.
    Characterization via TEM or SAXS reveals nanostructural evolution .

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